molecular formula C15H17NO3S B080365 2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate CAS No. 13624-14-1

2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate

Cat. No.: B080365
CAS No.: 13624-14-1
M. Wt: 291.4 g/mol
InChI Key: OGNHTEFUCYVGFW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate is a type of pyridinium salt. Pyridinium salts are a class of organic compounds that contain a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium salts typically involves the reaction of pyridine derivatives with alkylating agents. For 2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate, the preparation method involves the reaction of 2-ethenyl-1-methylpyridine with 4-methylbenzenesulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of pyridinium salts often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Pyridinium salts can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces pyridine derivatives .

Scientific Research Applications

2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyridinium salts involves their interaction with biological molecules. The positively charged pyridinium ion can interact with negatively charged cellular components, disrupting cellular processes. This interaction can lead to antimicrobial effects by targeting bacterial cell membranes and enzymes .

Properties

CAS No.

13624-14-1

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

2-ethenyl-1-methylpyridin-1-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C8H10N.C7H8O3S/c1-3-8-6-4-5-7-9(8)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H,1H2,2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

OGNHTEFUCYVGFW-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1C=C

13624-14-1
26045-14-7

Synonyms

1-Methyl-2-vinylpyridinium·p-toluenesulfonate

Origin of Product

United States

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